![molecular formula C15H8ClF3N2O2 B12587421 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 634185-72-1](/img/structure/B12587421.png)
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Diazotization: The starting material, 2,6-dichloro-4-trifluoromethylaniline, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl cyanoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-ketobenzamide.
Reduction: Formation of 5-Chloro-N-[4-aminomethyl-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: An intermediate in the synthesis of insecticides.
N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano (3-phenoxyphenyl)methyl ester: Used as an analytical standard.
Uniqueness
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.
Propiedades
Número CAS |
634185-72-1 |
|---|---|
Fórmula molecular |
C15H8ClF3N2O2 |
Peso molecular |
340.68 g/mol |
Nombre IUPAC |
5-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-9-2-4-13(22)10(6-9)14(23)21-12-3-1-8(7-20)5-11(12)15(17,18)19/h1-6,22H,(H,21,23) |
Clave InChI |
ANIAGTKODBWUDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


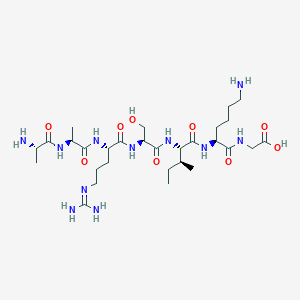
![Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587344.png)
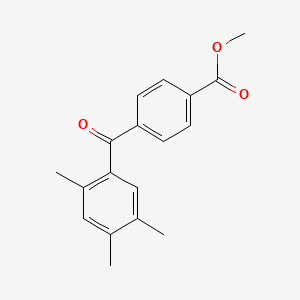
![N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12587358.png)
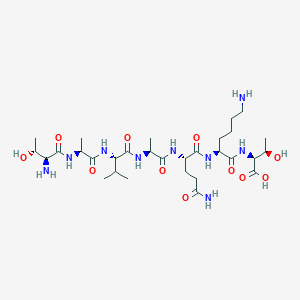
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)
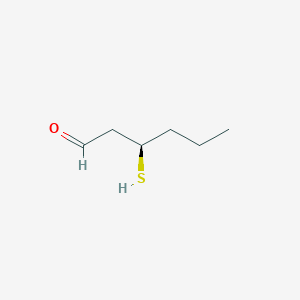
![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
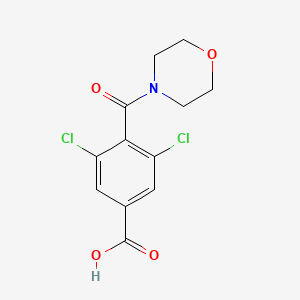
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)

